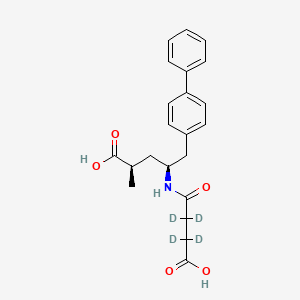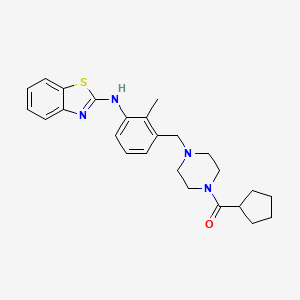
Tolterodine dimer-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tolterodine dimer-d7 is a deuterated form of tolterodine, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The compound is labeled with deuterium, a stable isotope of hydrogen, which can be used in various research applications, including pharmacokinetic studies and metabolic profiling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tolterodine dimer-d7 involves the incorporation of deuterium into the tolterodine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tolterodine dimer-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of deuterated analogs with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, deuterated analogs, and substituted tolterodine derivatives. These products can have varying degrees of pharmacological activity and are often used in research to study the structure-activity relationship of the compound .
Wissenschaftliche Forschungsanwendungen
Tolterodine dimer-d7 has a wide range of scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and isotope effects.
Biology: Employed in metabolic profiling and pharmacokinetic studies to understand the metabolism and distribution of tolterodine in biological systems.
Medicine: Used in the development of new therapeutic agents for the treatment of overactive bladder and other related conditions.
Industry: Utilized in the production of deuterated drugs and as a reference standard in analytical chemistry
Wirkmechanismus
Tolterodine dimer-d7 exerts its effects by acting as a competitive antagonist at muscarinic receptors. This antagonism results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder. The molecular targets involved include the M2 and M3 subtypes of muscarinic receptors. The deuterium labeling allows for detailed studies of the compound’s pharmacokinetics and metabolism .
Vergleich Mit ähnlichen Verbindungen
Tolterodine: The non-deuterated form of tolterodine, used in the treatment of overactive bladder.
Oxybutynin: Another muscarinic receptor antagonist used for similar indications.
Solifenacin: A selective muscarinic receptor antagonist with a longer duration of action.
Uniqueness: Tolterodine dimer-d7 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and metabolic profiling. The incorporation of deuterium can lead to differences in the metabolic stability and pharmacological properties of the compound, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C35H41NO2 |
|---|---|
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
2-[3-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-[3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl]amino]-1-phenylpropyl]-4-methylphenol |
InChI |
InChI=1S/C35H41NO2/c1-25(2)36(21-19-30(28-11-7-5-8-12-28)32-23-26(3)15-17-34(32)37)22-20-31(29-13-9-6-10-14-29)33-24-27(4)16-18-35(33)38/h5-18,23-25,30-31,37-38H,19-22H2,1-4H3/i1D3,2D3,25D |
InChI-Schlüssel |
OVJNATACTARGSL-PPRWSYCBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)CCC(C3=CC=CC=C3)C4=C(C=CC(=C4)C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(CCN(CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)O)C(C)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


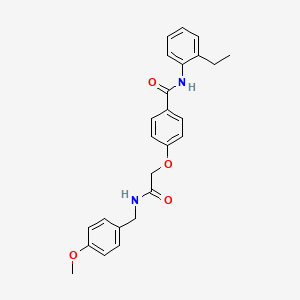
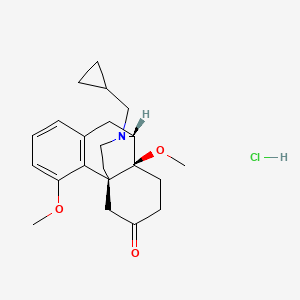

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
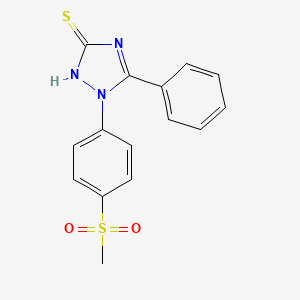
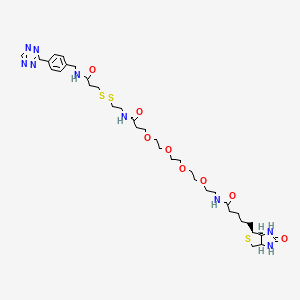
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
